Cas no 5766-86-9 (ethyl 2-(aminooxy)propanoate)

ethyl 2-(aminooxy)propanoate 化学的及び物理的性質
名前と識別子
-
- ethyl 2-(aminooxy)propanoate
- O-(1-ethoxycarbonylethyl)hydroxylamine
- 2-aminooxy-propionic acid ethyl ester
- 5766-86-9
- .alpha.-Aminooxy-propionic acid, ethyl ester
- SCHEMBL3186116
- DTXSID10338301
- Ethyl 2-(aminooxy)propanoate
- Ethyl 2-(aminooxy)propanoate #
- 2-aminooxy-propionicacidethylester
- DTXCID90289387
- EN300-341536
-
- MDL: MFCD25964891
- インチ: InChI=1S/C5H11NO3/c1-3-8-5(7)4(2)9-6/h4H,3,6H2,1-2H3
- InChIKey: IHTQHULEWGMKHP-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 133.07389321Da
- どういたいしつりょう: 133.07389321Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 9
- 回転可能化学結合数: 4
- 複雑さ: 94.2
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0
- トポロジー分子極性表面積: 61.6Ų
ethyl 2-(aminooxy)propanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-341536-1.0g |
ethyl 2-(aminooxy)propanoate |
5766-86-9 | 95.0% | 1.0g |
$485.0 | 2025-03-18 | |
Enamine | EN300-341536-0.25g |
ethyl 2-(aminooxy)propanoate |
5766-86-9 | 95.0% | 0.25g |
$447.0 | 2025-03-18 | |
Enamine | EN300-341536-2.5g |
ethyl 2-(aminooxy)propanoate |
5766-86-9 | 95.0% | 2.5g |
$949.0 | 2025-03-18 | |
Enamine | EN300-341536-1g |
ethyl 2-(aminooxy)propanoate |
5766-86-9 | 1g |
$485.0 | 2023-09-03 | ||
Enamine | EN300-341536-0.5g |
ethyl 2-(aminooxy)propanoate |
5766-86-9 | 95.0% | 0.5g |
$465.0 | 2025-03-18 | |
Enamine | EN300-341536-0.1g |
ethyl 2-(aminooxy)propanoate |
5766-86-9 | 95.0% | 0.1g |
$427.0 | 2025-03-18 | |
Enamine | EN300-341536-5.0g |
ethyl 2-(aminooxy)propanoate |
5766-86-9 | 95.0% | 5.0g |
$1406.0 | 2025-03-18 | |
Enamine | EN300-341536-0.05g |
ethyl 2-(aminooxy)propanoate |
5766-86-9 | 95.0% | 0.05g |
$407.0 | 2025-03-18 | |
Enamine | EN300-341536-10g |
ethyl 2-(aminooxy)propanoate |
5766-86-9 | 10g |
$2085.0 | 2023-09-03 | ||
Enamine | EN300-341536-10.0g |
ethyl 2-(aminooxy)propanoate |
5766-86-9 | 95.0% | 10.0g |
$2085.0 | 2025-03-18 |
ethyl 2-(aminooxy)propanoate 関連文献
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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4. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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9. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
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Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
ethyl 2-(aminooxy)propanoateに関する追加情報
Introduction to Ethyl 2-(aminooxy)propanoate (CAS No. 5766-86-9)
Ethyl 2-(aminooxy)propanoate, a compound with the chemical formula C₅H₁₁NO₃, is a significant molecule in the field of chemical and pharmaceutical research. This compound, identified by its unique CAS number 5766-86-9, has garnered attention due to its versatile applications in synthetic chemistry and potential roles in drug development. The structure of ethyl 2-(aminooxy)propanoate features a propanoate ester moiety linked to an aminooxy group, which makes it a valuable intermediate in various chemical transformations.
The ethyl 2-(aminooxy)propanoate molecule exhibits interesting reactivity that stems from its dual functional groups. The ester group can participate in nucleophilic acyl substitution reactions, while the aminooxy group can engage in oxidation-reduction processes and form stable complexes with metal ions. These properties have made it a staple in organic synthesis, particularly in the preparation of more complex molecules.
In recent years, ethyl 2-(aminooxy)propanoate has been explored for its potential applications in the pharmaceutical industry. Its structural features suggest that it could serve as a precursor for the synthesis of bioactive compounds. For instance, researchers have investigated its use in the preparation of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. The ability of the aminooxy group to undergo coupling reactions with carboxylic acids and aldehydes has opened up possibilities for the development of novel drug candidates.
One of the most compelling aspects of ethyl 2-(aminooxy)propanoate is its role in green chemistry initiatives. The compound can be synthesized through environmentally friendly methods, such as catalytic hydrogenation and biocatalytic processes. These approaches not only reduce the environmental impact of chemical production but also align with the growing demand for sustainable practices in the pharmaceutical industry. Recent studies have demonstrated that ethyl 2-(aminooxy)propanoate can be produced with high yields using renewable feedstocks, further enhancing its appeal as a synthetic intermediate.
The versatility of ethyl 2-(aminooxy)propanoate extends to its applications in material science as well. The compound's ability to form coordination complexes with transition metals has been exploited in the development of novel catalysts and materials with unique properties. For example, researchers have utilized ethyl 2-(aminooxy)propanoate to create metal-organic frameworks (MOFs) that exhibit high surface areas and selective adsorption capabilities. These materials have potential applications in gas storage, separation technologies, and even as sensors for detecting environmental pollutants.
Advances in computational chemistry have also played a significant role in understanding the behavior of ethyl 2-(aminooxy)propanoate. Molecular modeling studies have provided insights into its reactivity and interaction with other molecules. These computational approaches have been particularly useful in predicting the outcomes of chemical reactions before they are experimentally tested, saving time and resources in the research process. Additionally, machine learning algorithms have been employed to identify optimal synthetic routes for producing ethyl 2-(aminooxy)propanoate more efficiently.
The future prospects for ethyl 2-(aminooxy)propanoate are promising, with ongoing research focusing on expanding its applications across various domains. In drug discovery, efforts are underway to develop new derivatives of this compound that exhibit enhanced pharmacological properties. In material science, researchers are exploring ways to incorporate ethyl 2-(aminooxy)propanoate into advanced materials that could revolutionize industries such as electronics and energy storage. As our understanding of this compound grows, so too does its potential to contribute to scientific and technological advancements.
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